molecular formula C10H14FNO B1386134 3-Fluoro-4-propoxybenzylamine CAS No. 1094510-30-1

3-Fluoro-4-propoxybenzylamine

Cat. No. B1386134
CAS RN: 1094510-30-1
M. Wt: 183.22 g/mol
InChI Key: JDKYWKATNXLOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-propoxybenzylamine consists of a benzene ring substituted with a fluoro group and a propoxybenzylamine group. The molecular weight of this compound is 183.22 g/mol.

Scientific Research Applications

3-Fluoro-4-propoxybenzylamine has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals and other compounds, including antifungal agents, antibiotics, and anti-inflammatory drugs. It has also been studied for its biochemical and physiological effects.

Mechanism of Action

3-Fluoro-4-propoxybenzylamine is thought to act as a monoamine oxidase inhibitor. This means that it inhibits the breakdown of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. This inhibition of monoamine oxidase can lead to increased levels of these neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have antifungal activity, as well as anti-inflammatory and analgesic effects. It has also been studied for its effects on the central nervous system, including its ability to modulate serotonin levels and its potential to act as an antidepressant.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-propoxybenzylamine is a versatile molecule that can be used in a variety of scientific research applications. It is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, it can be toxic to humans and other organisms at high concentrations, so proper safety precautions must be taken when using it in laboratory experiments.

Future Directions

The potential future applications of 3-Fluoro-4-propoxybenzylamine are numerous. It could be used to develop new drugs to treat a variety of diseases, including depression, anxiety, and chronic pain. It could also be used to develop new pesticides and herbicides. Additionally, it could be used to study the effects of monoamine oxidase inhibition in various animal models. Finally, further research is needed to determine the long-term effects of this compound on humans and other organisms.

properties

IUPAC Name

(3-fluoro-4-propoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKYWKATNXLOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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